molecular formula C11H11ClN4O3 B11782570 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid

7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B11782570
M. Wt: 282.68 g/mol
InChI Key: AEXVOMXQXJKSHO-UHFFFAOYSA-N
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Description

7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a morpholine ring fused to an imidazo[1,2-c]pyrimidine core, makes it a valuable scaffold in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid stands out due to its unique combination of a morpholine ring and an imidazo[1,2-c]pyrimidine core. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H11ClN4O3

Molecular Weight

282.68 g/mol

IUPAC Name

7-chloro-5-morpholin-4-ylimidazo[1,2-c]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H11ClN4O3/c12-8-5-9-13-7(10(17)18)6-16(9)11(14-8)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18)

InChI Key

AEXVOMXQXJKSHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC3=NC(=CN32)C(=O)O)Cl

Origin of Product

United States

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